

Dermalex Application in Epidermal Barrier Function Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dermalex*

Cat. No.: *B162357*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermalex is a range of topical products designed to address the symptoms of specific skin conditions, such as eczema and psoriasis, by helping to restore the skin's natural barrier. A key aspect of its mechanism of action is the modulation of the epidermal barrier function. For researchers and professionals in drug development, understanding the application of **Dermalex** in studies of epidermal barrier function is crucial for evaluating its efficacy and for the development of novel dermatological therapies.

These application notes provide a summary of the available data on **Dermalex**'s effects on the epidermal barrier, detailed protocols for key experiments, and a visualization of the proposed signaling pathways.

Mechanism of Action

Dermalex products are formulated to support the skin's own repair mechanisms. Key components of **Dermalex** Eczema, for instance, include the Magneolite® complex and skin-identical ceramides.

- **Magneolite® Complex:** This complex is a mixture of alkaline earth minerals (magnesium chloride) and alumino-silicate minerals. It is proposed to normalize the ionic environment of

the skin, thereby accelerating the recovery of the skin barrier.

- **Ceramides:** As essential lipids of the stratum corneum, ceramides play a vital role in maintaining the barrier's integrity and preventing transepidermal water loss (TEWL).

Quantitative Data from Clinical Studies

A key clinical study by Koppes et al. (2016), published in *Acta Dermato-Venereologica*, evaluated the efficacy of a medical device cream containing skin-identical lipids and magnesium ions (a formulation consistent with **Dermalex**) in patients with mild to moderate atopic dermatitis. While the full quantitative data from this study is not publicly available, the findings reported in secondary sources indicate that the **Dermalex**-like cream was as effective as a 1% hydrocortisone cream in reducing the severity of atopic dermatitis over a six-week treatment period.

The primary endpoints in such studies typically include the SCORing Atopic Dermatitis (SCORAD) index, Transepidermal Water Loss (TEWL), and skin hydration (corneometry). Below is a qualitative summary of the expected outcomes based on the reported efficacy.

Table 1: Qualitative Summary of Expected Clinical Outcomes with **Dermalex** Application

Parameter	Expected Outcome with Dermalex Treatment	Comparison with 1% Hydrocortisone
SCORAD Index	Significant reduction in overall score, indicating improvement in the extent and severity of atopic dermatitis.	Comparable efficacy in reducing the SCORAD index.
Transepidermal Water Loss (TEWL)	Decrease in TEWL, signifying an improvement in the skin's barrier function and reduced water loss.	Expected to show similar or superior improvement in barrier function.
Skin Hydration (Corneometry)	Increase in corneometry readings, indicating improved hydration of the stratum corneum.	Expected to demonstrate comparable or enhanced skin hydration effects.

Note: This table is a qualitative representation. The absence of the full-text publication of the Koppes et al. (2016) study prevents the presentation of specific quantitative data (e.g., mean values, standard deviation, p-values).

Experimental Protocols

For researchers investigating the effects of **Dermalex** or similar formulations on epidermal barrier function, the following are detailed protocols for key experiments.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.

Apparatus: Tewameter® (e.g., TM300, Courage+Khazaka, Germany) or similar open-chamber evaporimeter.

Protocol:

- **Acclimatization:** Subjects should acclimatize to the measurement room conditions (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes before measurements are taken.
- **Site Selection:** Define the treatment and control areas on the skin (e.g., volar forearm). The sites should be free of visible lesions, scars, or hair.
- **Baseline Measurement:** Before product application, take at least three baseline TEWL readings from each site and calculate the average. The probe should be held perpendicular to the skin surface with minimal pressure.
- **Product Application:** Apply a standardized amount of **Dermalex** (e.g., 2 mg/cm²) to the designated treatment area.
- **Post-Application Measurements:** Take TEWL measurements at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).
- **Data Analysis:** Express TEWL in g/m²/h. Compare the changes in TEWL from baseline between the **Dermalex**-treated site and the control site. A decrease in TEWL indicates an

improvement in barrier function.

Measurement of Skin Hydration (Corneometry)

Objective: To assess the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage+Khazaka, Germany) or similar capacitance-based hydration measurement device.

Protocol:

- Acclimatization: As with TEWL measurements, subjects must acclimatize to the controlled room environment.
- Site Selection: Use the same or adjacent sites as for TEWL measurements.
- Baseline Measurement: Take at least three baseline corneometry readings from each site and average them. The probe should be pressed gently against the skin surface until the measurement is triggered.
- Product Application: Apply **Dermalex** as described in the TEWL protocol.
- Post-Application Measurements: Measure skin hydration at the same time points as the TEWL measurements.
- Data Analysis: Corneometry values are expressed in arbitrary units (A.U.). An increase in the corneometry value indicates improved skin hydration. Compare the change from baseline between the treated and control sites.

Assessment of Atopic Dermatitis Severity (SCORAD)

Objective: To clinically evaluate the extent and severity of atopic dermatitis.

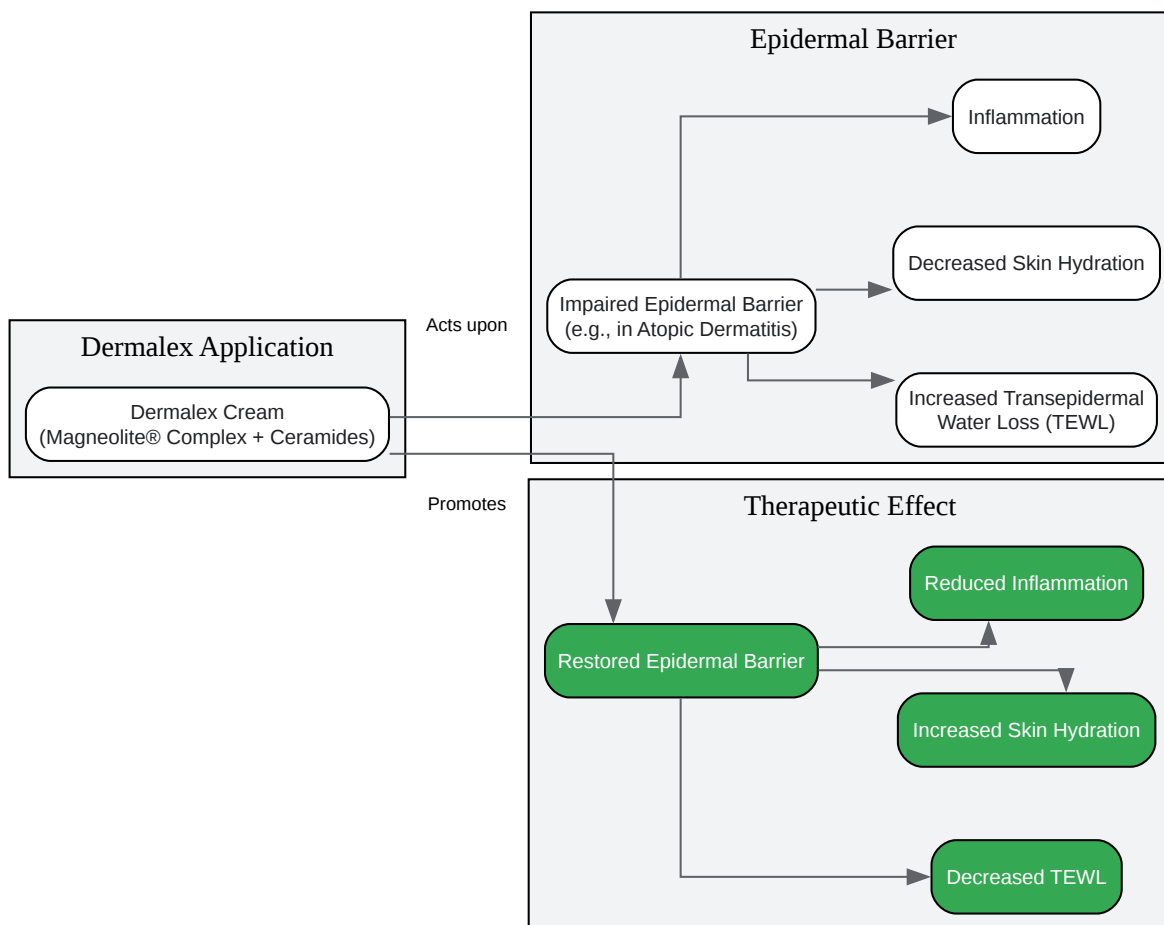
Methodology:

- Investigator Training: The assessing investigator must be trained and calibrated in the use of the SCORAD index to ensure consistency.

- **Evaluation of Extent:** The extent of atopic dermatitis is assessed using the rule of nines to calculate the body surface area (BSA) affected (A).
- **Evaluation of Intensity:** The intensity of six clinical signs (erythema, edema/papulation, oozing/crusting, excoriation, lichenification, and dryness) is graded on a scale of 0 (absent) to 3 (severe) for a representative area. The sum of these scores constitutes the intensity score (B).
- **Evaluation of Subjective Symptoms:** The patient (or parent/guardian) rates the severity of pruritus and sleep loss on a visual analog scale (VAS) from 0 to 10. The sum of these two scores is the subjective symptom score (C).
- **SCORAD Calculation:** The final SCORAD index is calculated using the formula: $A/5 + 7B/2 + C$.
- **Assessment Schedule:** SCORAD assessments should be performed at baseline and at regular intervals throughout the study period (e.g., weekly or bi-weekly).

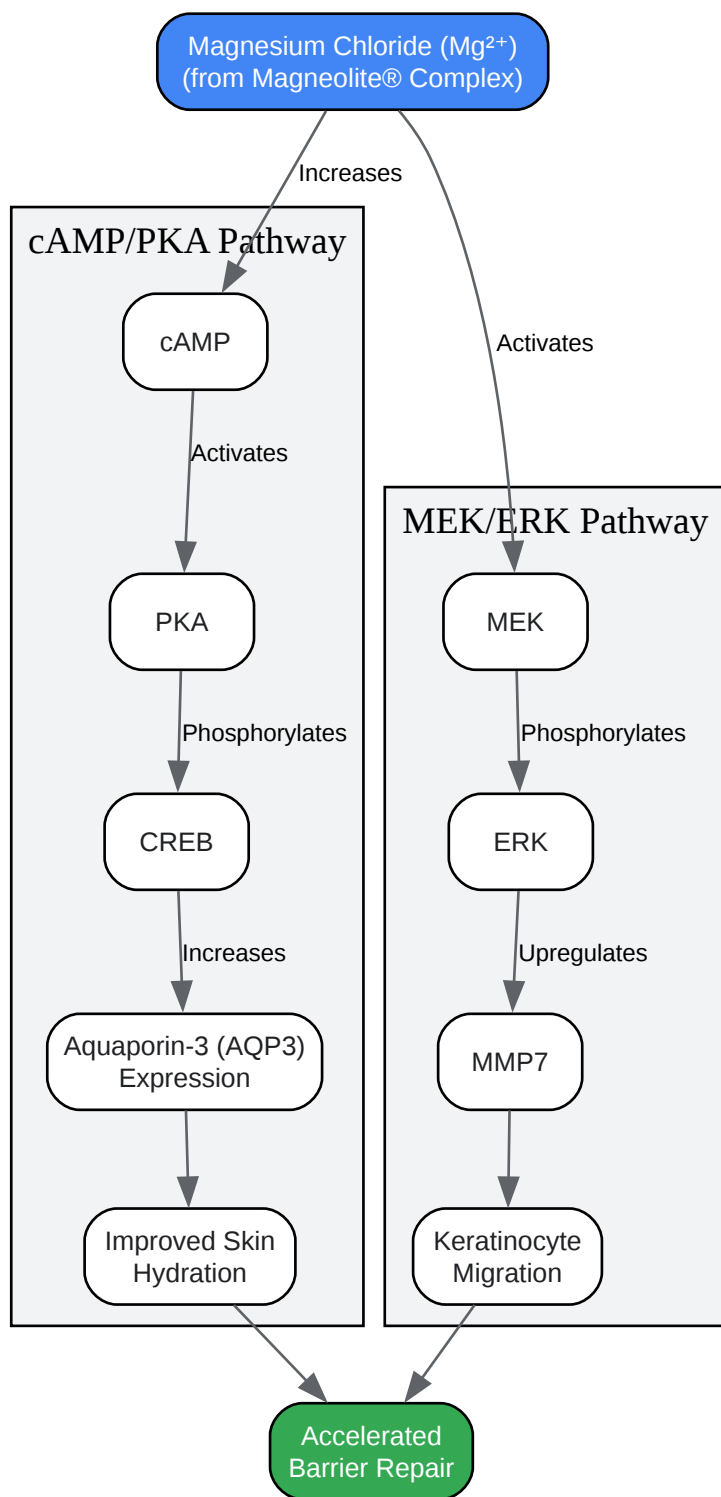
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which the key components of **Dermalex** may exert their effects on the epidermal barrier.



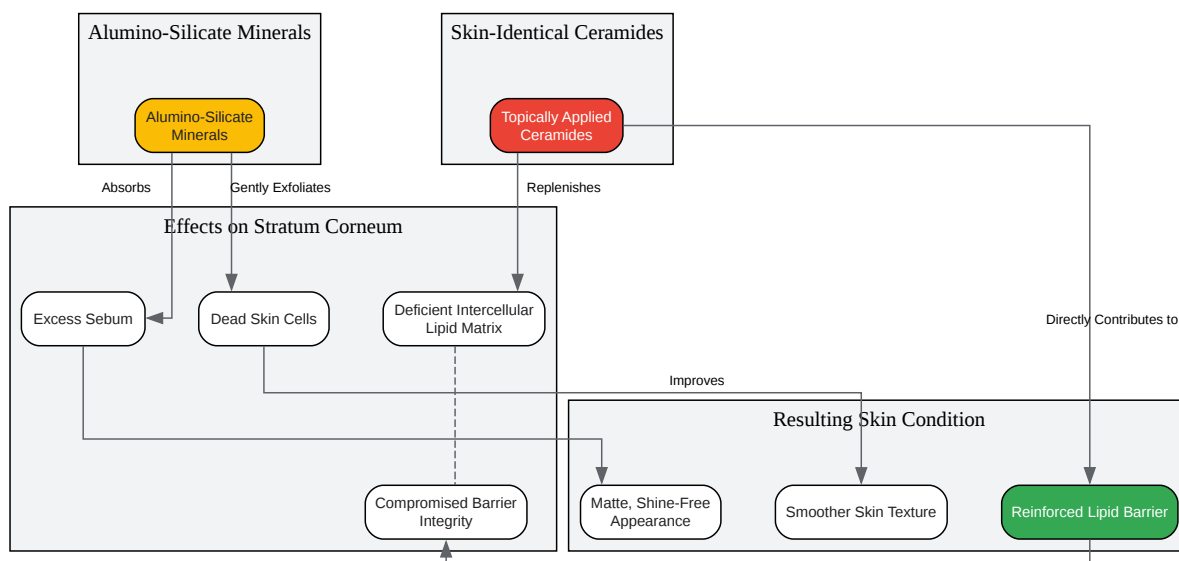
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Fig. 1: Overview of **Dermalex**'s therapeutic effect on the epidermal barrier.



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Fig. 2: Proposed signaling pathways of Magnesium Chloride in keratinocytes.



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